molecular formula C18H20N2O2S B14009637 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one CAS No. 80568-58-7

1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one

Cat. No.: B14009637
CAS No.: 80568-58-7
M. Wt: 328.4 g/mol
InChI Key: WNUNSSRKZIAHLV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one is a complex organic compound with a unique structure that includes a thioxanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of thioxanthone with dimethylamine and ethylene oxide under controlled conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and at a temperature range of 50-70°C to ensure optimal yield.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent reaction conditions and high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve reagents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the dimethylamino group, often using alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a precursor for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a fluorescent probe due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, particularly in cancer research, where it may act as an inhibitor of specific enzymes involved in tumor growth.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit enzymes like topoisomerase II, which is crucial for DNA replication and cell division. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells. The compound’s ability to intercalate into DNA and disrupt its function is a key aspect of its mechanism.

Comparison with Similar Compounds

Similar Compounds

    1,4-Bis[2-(dimethylamino)ethylamino]-5,8-dihydroxyanthracene-9,10-dione: Another compound with a similar structure and potential anti-tumor activity.

    2-(Dimethylamino)ethoxyethanol: Shares the dimethylaminoethyl group and is used in various industrial applications.

Uniqueness

1-[2-(Dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one is unique due to its thioxanthene core, which imparts distinct photophysical properties and reactivity. This makes it particularly valuable in applications requiring fluorescence or specific chemical reactivity.

Properties

CAS No.

80568-58-7

Molecular Formula

C18H20N2O2S

Molecular Weight

328.4 g/mol

IUPAC Name

1-[2-(dimethylamino)ethylamino]-2-hydroxy-4-methylthioxanthen-9-one

InChI

InChI=1S/C18H20N2O2S/c1-11-10-13(21)16(19-8-9-20(2)3)15-17(22)12-6-4-5-7-14(12)23-18(11)15/h4-7,10,19,21H,8-9H2,1-3H3

InChI Key

WNUNSSRKZIAHLV-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C2=C1SC3=CC=CC=C3C2=O)NCCN(C)C)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.